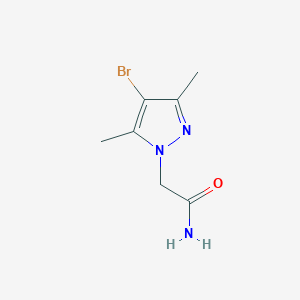

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKYWVZYCLJRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588685 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005668-21-2 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Foreword: Bridging the Gap Between Synthesis and Application

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is both arduous and exacting. This process is underpinned by a thorough understanding of a molecule's fundamental physicochemical properties. These characteristics—solubility, lipophilicity, melting point, ionization constant (pKa), and stability—are not merely academic data points; they are the critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For researchers, scientists, and drug development professionals, a comprehensive grasp of these parameters is paramount for informed decision-making, guiding formulation development, and ultimately, predicting a compound's success in a biological system.

This technical guide focuses on 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS No: 1005668-21-2), a heterocyclic compound belonging to the pyrazole acetamide class. Pyrazole derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including roles as potent inhibitors of key signaling proteins like VEGFR-2, which is crucial in tumor angiogenesis.[1] The acetamide functionality, in turn, can modulate a compound's properties, influencing its ability to form hydrogen bonds and its overall polarity.

The purpose of this document is to provide a detailed, practical framework for the synthesis and comprehensive physicochemical characterization of this promising research chemical. We will delve into not just the "what" and "how" of these experimental determinations, but also the "why," offering insights into the causal relationships between a compound's structure and its observed properties. By presenting this information in a structured and accessible manner, we aim to empower researchers to unlock the full potential of this and similar molecules in their drug discovery endeavors.

Molecular Identity and Structural Elucidation

Before embarking on the determination of its physicochemical properties, it is essential to unequivocally confirm the identity and purity of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | - |

| CAS Number | 1005668-21-2 | Pharmaffiliates |

| Molecular Formula | C₇H₁₀BrN₃O | Pharmaffiliates |

| Molecular Weight | 232.09 g/mol | Pharmaffiliates |

| Canonical SMILES | CC1=C(C(=NN1CC(=O)N)C)Br | - |

A proposed synthetic route for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is outlined below. This is based on established methods for the N-alkylation of pyrazoles.[2][3][4]

Proposed Synthesis Workflow

The synthesis of the title compound can be logically approached via the N-alkylation of the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable 2-haloacetamide, such as 2-bromoacetamide or 2-chloroacetamide, in the presence of a base.

Caption: Proposed synthesis workflow for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

Detailed Synthetic Protocol

Objective: To synthesize 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide via N-alkylation.

Materials:

-

4-bromo-3,5-dimethyl-1H-pyrazole

-

2-bromoacetamide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoacetamide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

Rationale: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole and the base, while the base deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the electrophilic carbon of 2-bromoacetamide. An excess of the base is used to ensure complete deprotonation. Post-reaction work-up is standard for isolating a neutral organic compound.

Structural Confirmation

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure. The disappearance of the N-H proton signal from the starting pyrazole and the appearance of new signals corresponding to the acetamide methylene and amide protons would be key indicators of a successful reaction.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl (C=O) and N-H stretching vibrations.

Core Physicochemical Properties: Experimental Determination

The following sections detail the standardized protocols for determining the key physicochemical properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

Aqueous Solubility

Importance: Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. Poor solubility can be a significant hurdle in drug development.[5] A drug is generally considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[5]

Protocol: Equilibrium Shake-Flask Method

-

Add an excess amount of the compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in units of mg/mL or µg/mL.

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6] Assessing solubility at various pH values is crucial for ionizable compounds, as their charge state, and thus solubility, can change significantly with pH.

Lipophilicity (LogP)

Importance: The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity or hydrophobicity. It is a key determinant of a drug's ability to cross cell membranes, its distribution in the body, and its potential for metabolism and toxicity.

Protocol: OECD 107 Shake-Flask Method

-

Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of water that has been pre-saturated with n-octanol.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Rationale: The OECD 107 guideline provides a standardized and widely accepted method for determining LogP, ensuring reproducibility and comparability of data. The pre-saturation of the solvents is critical to ensure that the volumes of the two phases do not change during the experiment.

Caption: Workflow for LogP determination using the shake-flask method.

Melting Point

Importance: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound. It is also important for formulation development, particularly for solid dosage forms.

Protocol: USP <741> Class Ia Method [7][8]

-

Finely powder the dry compound.

-

Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1 °C/minute) as the expected melting point is approached.

-

Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point). This range is the melting range.

Rationale: The USP <741> method is a globally recognized standard for melting point determination in the pharmaceutical industry, ensuring accuracy and consistency.[8][9] A slow heating rate is crucial for obtaining an accurate melting range.

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a critical parameter for understanding a drug's solubility, absorption, and distribution, as these are often pH-dependent.

Protocol: Potentiometric Titration [10][11]

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low).

-

Use a calibrated pH meter with an electrode immersed in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by analyzing the first and second derivatives of the curve to find the inflection point.

Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[10][12][13] It directly measures the change in pH as the ionization state of the molecule is altered by the addition of an acid or base.

Chemical Stability

Importance: Chemical stability determines a drug's shelf-life and storage requirements. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially toxic impurities.

Protocol: Accelerated Stability Testing [14][15]

-

Store accurately weighed samples of the compound in controlled environment chambers under accelerated conditions (e.g., 40 °C / 75% relative humidity).

-

At specified time points (e.g., 1, 2, 3, and 6 months), withdraw samples and analyze them for purity and the presence of degradation products using a stability-indicating HPLC method.

-

The stability-indicating method must be validated to demonstrate that it can separate the parent compound from all potential degradation products.

-

The rate of degradation can be used to predict the shelf-life of the compound under normal storage conditions (e.g., 25 °C / 60% relative humidity).

Rationale: Accelerated stability studies provide a rapid means to assess the chemical stability of a drug substance under stressed conditions, allowing for the early identification of potential stability issues.[15][16]

Data Summary and Interpretation

The experimental data obtained from the protocols described above should be compiled into a clear and concise format to facilitate analysis and comparison.

Table 2: Summary of Physicochemical Properties (Hypothetical Data)

| Property | Method | Conditions | Result |

| Aqueous Solubility | Shake-Flask | pH 7.4, 25 °C | To be determined |

| LogP | OECD 107 Shake-Flask | n-Octanol/Water | To be determined |

| Melting Point | USP <741> | 1 °C/min ramp | To be determined |

| pKa | Potentiometric Titration | 25 °C | To be determined |

| Chemical Stability | Accelerated | 40 °C / 75% RH | To be determined |

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, as outlined in this guide, provides the essential foundation for its advancement as a potential drug candidate. Each data point, from its solubility profile to its stability under stress, offers critical insights that inform every subsequent stage of the drug development process. A low aqueous solubility might necessitate the exploration of formulation strategies such as the use of co-solvents or amorphous solid dispersions. A high LogP value could indicate a potential for good membrane permeability but might also raise concerns about non-specific binding and metabolic instability. The pKa will dictate the compound's charge state in different physiological compartments, profoundly impacting its absorption and distribution.

By adhering to standardized, validated protocols, researchers can ensure the generation of high-quality, reproducible data that is trusted by the scientific and regulatory communities. This rigorous approach not only de-risks the development process but also accelerates the journey of promising molecules from the bench to the bedside. The methodologies and rationale presented herein are intended to serve as a robust guide for the characterization of this and other novel chemical entities, ultimately contributing to the successful discovery and development of new medicines.

References

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025). ResearchGate. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2025). ResearchGate. Retrieved from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. Retrieved from [Link]

-

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. National Institutes of Health. Retrieved from [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]

-

A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

-

Stability Testing of Pharmaceutical Products. (2012). ijptonline.com. Retrieved from [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995). oecd.org. Retrieved from [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2022). MDPI. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. European Union. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

-

Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. National Institutes of Health. Retrieved from [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). ema.europa.eu. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). ijrpls.com. Retrieved from [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]

-

Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). PubMed. Retrieved from [Link]

-

USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Retrieved from [Link]

-

Final Report. (2016). Regulations.gov. Retrieved from [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Retrieved from [Link]

-

304 Subpart E—Product Properties Test Guidelines P C C = / -. GovInfo. Retrieved from [Link]

-

ACCELERATED STABILITY TESTING. slideshare.net. Retrieved from [Link]

-

The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. Retrieved from [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

USP 741 Melting Point or Range. Scribd. Retrieved from [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. researchgate.net. Retrieved from [Link]

-

Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. National Institutes of Health. Retrieved from [Link]

-

OECD Principles on Good Laboratory Practice (GLP). (1997). oecd.org. Retrieved from [Link]

-

On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thinksrs.com [thinksrs.com]

- 8. uspbpep.com [uspbpep.com]

- 9. scribd.com [scribd.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. scispace.com [scispace.com]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www3.paho.org [www3.paho.org]

- 15. japsonline.com [japsonline.com]

- 16. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a substituted pyrazole of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a thorough understanding of its structural verification.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (Molecular Formula: C7H10BrN3O, Molecular Weight: 232.09 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The key structural features include a 3,5-dimethyl-4-bromopyrazole ring, an N-substituted acetamide side chain, and various types of protons and carbons.

The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, we can predict the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH₂ (Amide) | 7.0 - 8.0 | Broad singlet | 2H | The chemical shift of amide protons can vary significantly due to hydrogen bonding and solvent effects. They often appear as a broad signal. |

| CH₂ (Methylene) | ~5.0 | Singlet | 2H | These protons are adjacent to the pyrazole nitrogen and the carbonyl group, both of which are electron-withdrawing, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

| CH₃ (C3-Methyl) | ~2.3 | Singlet | 3H | Methyl groups on a pyrazole ring typically appear in this region. The electronic environment is influenced by the ring structure.[2] |

| CH₃ (C5-Methyl) | ~2.4 | Singlet | 3H | This methyl group is in a slightly different electronic environment compared to the C3-methyl due to its proximity to the N-substituent, which may cause a minor shift difference. |

Experimental Protocol: ¹H NMR Spectroscopy [2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide Carbonyl) | 168 - 172 | The carbonyl carbon of an amide typically resonates in this downfield region. |

| C5 (Pyrazole Ring) | ~148 | This carbon is adjacent to two nitrogen atoms, resulting in a significant downfield shift. |

| C3 (Pyrazole Ring) | ~140 | Similar to C5, this carbon is part of the aromatic pyrazole ring and is deshielded. |

| C4 (Pyrazole Ring) | ~105 | The C4 carbon is substituted with a bromine atom. The heavy atom effect of bromine and the electronic nature of the pyrazole ring will influence its chemical shift. |

| CH₂ (Methylene) | ~50 | This carbon is attached to the pyrazole nitrogen and the carbonyl group, placing it in this expected range. |

| CH₃ (C5-Methyl) | ~14 | Alkyl substituents on heterocyclic rings typically appear in the upfield region of the spectrum.[3] |

| CH₃ (C3-Methyl) | ~12 | Similar to the C5-methyl group, this carbon will have a characteristic upfield chemical shift.[3] |

Experimental Protocol: ¹³C NMR Spectroscopy [2]

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide are summarized below. Data from a structurally similar compound, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol, can provide some insight into the vibrations of the core pyrazole structure.[4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350 - 3180 | Medium-Strong, often two bands |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | ~1620 | Medium |

| C=N Stretch (Pyrazole Ring) | ~1550 | Medium |

| C-N Stretch | 1400 - 1200 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Experimental Protocol: IR Spectroscopy [5]

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, high-resolution mass spectrometry (HRMS) would be the preferred method for confirming the molecular formula.

The presence of bromine is a key feature to look for in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units.

Predicted Mass Spectral Data

Based on the molecular formula C₇H₁₀BrN₃O and data from the analogous carboxylic acid[6], the following ions are expected:

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Notes |

| [M+H]⁺ | 232.0038 | 234.0017 | Protonated molecular ion. This is often the base peak in electrospray ionization (ESI). |

| [M+Na]⁺ | 253.9857 | 255.9836 | Sodium adduct, common in ESI-MS. |

| [M]⁺ | 231.0038 | 233.0017 | Molecular ion, more likely to be observed in electron ionization (EI). |

Fragmentation Pattern:

Under EI conditions, fragmentation is expected. A plausible fragmentation pathway is the loss of the acetamide group.

Caption: A simplified potential fragmentation pathway for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in EI-MS.

Experimental Protocol: Mass Spectrometry (ESI-HRMS) [5]

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula. The isotopic pattern for bromine should be confirmed.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with standardized experimental protocols, offer a solid foundation for researchers to confirm the synthesis and purity of this compound. The convergence of the predicted data with experimental results will provide a high degree of confidence in the structural assignment. As with any analytical work, it is the synergy of multiple spectroscopic techniques that provides the most definitive characterization.

References

-

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone - NIH. [Link]

-

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | Pharmaffiliates. [Link]

-

4-Bromo-3,5-dimethylpyrazole-1-methanol - NIST WebBook. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. [Link]

-

Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed. [Link]

-

2-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid - PubChem. [Link]

-

Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry - ACS Publications. [Link]

-

NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3,5-dimethylpyrazole-1-methanol [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 2-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

Solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in different solvents

An In-depth Technical Guide to the Solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various applications, from chemical synthesis and purification to formulation and bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS No: 1005668-21-2), a substituted pyrazole derivative of interest in research and development.[1] This document delves into the molecular structure's influence on solubility, provides a theoretical framework for predicting its behavior in different solvents, and outlines a detailed, field-proven experimental protocol for its quantitative determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a substituted pyrazole core linked to an acetamide moiety. Pyrazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The acetamide group is also a common feature in many pharmaceutical compounds. Understanding the solubility of this specific molecule is paramount for its practical application. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to poor absorption and bioavailability in biological systems. This guide serves as a foundational resource for characterizing and optimizing the solubility of this compound.

Molecular Structure and Predicted Solubility

The solubility of an organic molecule is fundamentally governed by its structure, particularly the balance between polar and non-polar functional groups. The principle of "like dissolves like" is a cornerstone of this analysis.

2.1. Structural Analysis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

The molecule can be dissected into two key regions:

-

The Substituted Pyrazole Ring: This portion consists of a 3,5-dimethyl-1H-pyrazole ring with a bromine atom at the 4-position. The pyrazole ring itself has some polar character due to the two nitrogen atoms. However, the two methyl groups are non-polar, and the bulky bromine atom contributes to its lipophilicity. This part of the molecule suggests an affinity for organic solvents.[4][5]

-

The Acetamide Side Chain: The -CH2CONH2 group is highly polar. The amide functional group contains both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O), which can interact favorably with polar protic solvents like water.[6][7]

2.2. Predicted Solubility Profile

Based on this structural duality, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and non-polar regions of the molecule.[5]

-

Good to Moderate Solubility: Expected in lower alcohols like ethanol and methanol, as well as in acetone and acetonitrile.[4][5] These solvents have both polar and non-polar characteristics.

-

Limited Aqueous Solubility: The polar acetamide group will promote some interaction with water, but the larger, more hydrophobic substituted pyrazole ring is likely to limit overall aqueous solubility.[4][5]

-

Poor Solubility: Expected in non-polar solvents such as hexanes and toluene, as there are no significant non-polar regions to favorably interact with these solvents.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is essential for accurate characterization. The shake-flask method is the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, after which the concentration of the dissolved solute is measured.

3.1. The Shake-Flask Method: A Validated Protocol

This protocol is designed to ensure that a true equilibrium is achieved and accurately measured.

3.1.1. Materials and Equipment

-

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.1.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

3.1.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1-2 mL) into the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high results.

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble.

-

Create a series of standard solutions of known concentrations from the stock solution.

-

Generate a standard curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.

-

Dilute the filtered sample from step 5 to fall within the range of the standard curve and measure its response.

-

Calculate the concentration of the saturated solution using the standard curve.

-

Factors Influencing Solubility

Several factors can significantly affect the solubility of a compound.[10][11]

4.1. Temperature

For most solid solutes, solubility increases with increasing temperature.[4][10] This is because the dissolution process is often endothermic. To characterize this, the shake-flask experiment can be repeated at different temperatures (e.g., 4 °C, 25 °C, and 37 °C).

4.2. pH and Aqueous Solubility

The pyrazole ring has a basic nitrogen atom, which can be protonated under acidic conditions. While pyrazoles are weak bases, a decrease in pH may lead to the formation of a more soluble salt, thereby increasing aqueous solubility. An experimental approach would involve using buffered solutions at various pH levels (e.g., pH 2, pH 7.4, pH 9) in the shake-flask method.

4.3. Co-solvents

For applications requiring higher aqueous concentrations, the use of co-solvents is a common strategy.[5] A mixture of water with a water-miscible organic solvent like ethanol or DMSO can significantly enhance the solubility of compounds with both polar and non-polar features.

Caption: Co-solvency Mechanism for Enhanced Solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different conditions.

Table 1: Solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in Various Solvents at 25 °C

| Solvent | Solvent Polarity | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | High (Protic) | Low | To be determined |

| Ethanol | High (Protic) | Moderate to Good | To be determined |

| Acetonitrile | Medium (Aprotic) | Good | To be determined |

| Dichloromethane | Low | Moderate | To be determined |

| DMSO | High (Aprotic) | High | To be determined |

| Hexane | Very Low | Poor | To be determined |

Conclusion

The solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is governed by the interplay between its polar acetamide side chain and its more hydrophobic substituted pyrazole ring. While theoretical analysis provides a useful starting point, this guide emphasizes the necessity of rigorous experimental determination using validated methods like the shake-flask protocol. By systematically evaluating solubility in a range of solvents and under various conditions, researchers can build a comprehensive understanding of this compound's physicochemical properties, enabling its effective use in further research and development endeavors.

References

- Solubility of Things.Pyrazole.

- BenchChem.

- Pharmaffiliates.2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

- IJNRD.

-

PubMed. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors.[Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility.[Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.[Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]

-

Cheméo. Chemical Properties of Acetamide (CAS 60-35-5).[Link]

-

Wikipedia. Acetamide.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acetamide (CAS 60-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Acetamide - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: A Potential Kinase Inhibitor in Cancer Research

Introduction: The Emerging Significance of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] In the realm of oncology, pyrazole derivatives have been successfully developed into targeted therapies that inhibit key signaling pathways involved in tumor growth and proliferation.[1] This guide focuses on a specific, yet promising, member of this family: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This compound, characterized by a bromo-substituted dimethylpyrazole core linked to an acetamide moiety, represents a compelling candidate for investigation as a research chemical, particularly in the context of kinase inhibition.

This technical guide will provide a comprehensive overview of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, from its rational synthesis and characterization to its potential biological activities and the experimental workflows to elucidate them. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole-based compounds.

Chemical Profile and Physicochemical Properties

A thorough understanding of a research chemical begins with its fundamental properties. The key identifiers and physicochemical characteristics of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide are summarized below.

| Property | Value | Reference |

| CAS Number | 1005668-21-2 | Pharmaffiliates |

| Molecular Formula | C₇H₁₀BrN₃O | Pharmaffiliates |

| Molecular Weight | 232.09 g/mol | Pharmaffiliates |

| IUPAC Name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | N/A |

| Appearance | Expected to be a white to off-white solid | [3] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge |

Synthesis and Characterization: A Guided Protocol

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be logically achieved through the N-alkylation of the readily available precursor, 4-bromo-3,5-dimethyl-1H-pyrazole, with 2-bromoacetamide. This reaction is a standard method for the functionalization of pyrazole rings.

Synthetic Scheme

Caption: Synthetic route to the target compound.

Step-by-Step Synthesis Protocol

Materials:

-

4-bromo-3,5-dimethyl-1H-pyrazole

-

2-bromoacetamide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoacetamide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum is expected to show singlets for the two methyl groups on the pyrazole ring and a singlet for the methylene protons of the acetamide group. The carbon NMR will show corresponding signals for the methyl, methylene, and pyrazole ring carbons.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretch of the amide and N-H stretches.[4][5]

Postulated Biological Activity and Mechanism of Action

While specific biological data for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not yet published, its structural similarity to known anticancer agents provides a strong basis for hypothesizing its mechanism of action. Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[1]

A particularly relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7] Structurally related compounds, such as 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, have been identified as potent VEGFR-2 inhibitors.[8]

Therefore, it is postulated that 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide may act as a VEGFR-2 inhibitor .

Caption: Postulated mechanism of action via VEGFR-2 inhibition.

Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activity of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a series of in vitro assays are recommended.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of VEGFR-2.[9][10]

Protocol:

-

Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

-

Procedure: a. Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test compound in a kinase buffer. b. Initiate the reaction by adding ATP. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. d. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).[11][12]

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.[13][14][15][16][17]

Protocol:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Procedure: a. Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel). b. Seed HUVECs onto the coated wells in the presence of varying concentrations of the test compound. c. Incubate the cells for a period that allows for tube formation (typically 6-18 hours). d. Visualize the tube-like structures using a microscope and capture images.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops. Compare the results for treated cells to untreated controls.

Safety and Handling

As a novel research chemical, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide should be handled with care, following standard laboratory safety procedures. The synthesis involves the use of 2-bromoacetamide, which is a toxic and corrosive substance.[3][18][19][20] Organobromine compounds, in general, should be handled with caution.[21][22][23][24][25]

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

-

Work in a well-ventilated fume hood.

Spill and Disposal:

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

-

Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a promising research chemical with a high potential for anticancer activity, likely through the inhibition of VEGFR-2. The synthetic route is straightforward, and the proposed biological evaluation methods are well-established. Future research should focus on the detailed biological characterization of this compound, including its selectivity against a panel of kinases and its efficacy in in vivo cancer models. The insights gained from such studies will be invaluable for the further development of pyrazole-based therapeutics in oncology.

References

- (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. National Center for Biotechnology Information. PubChem Compound Summary for CID 22159829.

- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.

- 2-Bromoacetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 69632.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- 2-Bromoacetamide Safety D

- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- In vitro kinase assay. protocols.io.

- Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform.

- A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions.

- Angiogenesis Assay Service for Drug Discovery. Reaction Biology.

- In vitro kinase assay. Bio-protocol.

- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost

- 1H and 13C NMR study of perdeuterated pyrazoles.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv

- Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer.

- Angiogenesis Assays. Sigma-Aldrich.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- A vibrational assignment for pyrazole. Journal of the Chemical Society B.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress.

- Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.

- Bromine Safety Handbook. AWS.

- SAFETY DATA SHEET - 2-Bromoacetamide. Fisher Scientific.

- Assay Development for Protein Kinase Enzymes.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

- Handling liquid bromine and preparing bromine water.

- In vitro kinase assay v1.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- 2-Bromoacetamide 98 683-57-8. Sigma-Aldrich.

- Angiogenesis Assays. R&D Systems.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents.

- 4-bromo-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. PubChem Compound Summary for CID 76937.

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

- Kinase assays. BMG LABTECH.

- FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives.

- Bromine: incident management. GOV.UK.

- Bromine Safety Data Sheet. University of California, Santa Barbara.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.

- 4'-Bromoacetanilide. National Center for Biotechnology Information. PubChem Compound Summary for CID 7683.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [protocols.io]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Angiogenesis Assays [sigmaaldrich.com]

- 16. Angiogenesis Resources | R&D Systems [rndsystems.com]

- 17. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. dollycorporation.com [dollycorporation.com]

- 22. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 23. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 25. ipo.rutgers.edu [ipo.rutgers.edu]

A Technical Guide to the Synthesis and Biological Screening of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of therapeutic applications.[1][2][3] This guide provides an in-depth exploration of the synthesis of novel pyrazole derivatives and their subsequent biological evaluation. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights into experimental design and optimization. Furthermore, this document outlines comprehensive protocols for the biological screening of these compounds, focusing on anticancer, antimicrobial, and anti-inflammatory assays. The aim is to equip researchers, scientists, and drug development professionals with the requisite knowledge to navigate the intricate landscape of pyrazole-based drug discovery.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4] This structural motif imparts unique physicochemical properties that are highly desirable in drug design. The ability of the pyrazole ring to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a diverse range of biological targets.[5] Consequently, pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][4][6]

The clinical success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory agent), Crizotinib (an anticancer drug), and Stanozolol (an anabolic steroid) underscores the therapeutic potential of this privileged scaffold.[3][7] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates.

Strategic Approaches to the Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of a particular methodology often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Synthesis: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains a widely used and reliable method for the preparation of pyrazoles.[4] The Knorr synthesis typically involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][8]

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of an acid catalyst, which facilitates the initial formation of a hydrazone intermediate.[9][10] The choice of solvent is crucial; protic solvents like ethanol or acetic acid are commonly employed to facilitate proton transfer steps in the mechanism. The regioselectivity of the reaction, which determines the final substitution pattern of the pyrazole ring, is influenced by the relative reactivity of the two carbonyl groups in the β-dicarbonyl starting material.[11]

Reaction Mechanism:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate.[9]

-

Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.[9]

-

Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring.[8][9]

Caption: The Knorr Pyrazole Synthesis Workflow.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool for the synthesis of complex molecules.[12][13] Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[14]

Causality Behind Experimental Choices: The success of an MCR is highly dependent on the careful selection of reactants and reaction conditions to ensure the desired reaction cascade proceeds efficiently and selectively. Catalysts, such as Lewis acids or transition metals, are often employed to facilitate key bond-forming steps.[15] Solvent-free conditions or the use of green solvents are increasingly being explored to enhance the sustainability of these processes.[16]

Example of a Three-Component Pyrazole Synthesis: A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[7]

Reaction Mechanism:

-

Knoevenagel Condensation: The aldehyde and the β-ketoester undergo a Knoevenagel condensation to form an α,β-unsaturated intermediate.

-

Michael Addition: The hydrazine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate.

-

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the substituted pyrazole.

Caption: A Three-Component Pyrazole Synthesis Workflow.

Biological Screening of Novel Pyrazole Derivatives

Once a library of novel pyrazole derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of screening assays will be guided by the therapeutic area of interest. Here, we provide detailed protocols for three common areas of investigation: anticancer, antimicrobial, and anti-inflammatory activity.

Anticancer Screening

Numerous pyrazole derivatives have shown potent anticancer activity by targeting various key proteins involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, VEGFR-2) and cyclins.[17][18]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., A549 lung cancer cells) in appropriate media and conditions until they reach logarithmic growth phase.[19]

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a positive control (e.g., a known anticancer drug) in the cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]

Data Presentation:

| Compound | A549 IC50 (µM)[19] | Capan-1 IC50 (µM)[19] | L929 (Normal) IC50 (µM)[19] |

| Hybrid 1 | 3.06 | 65.41 | 36.38 |

| Doxorubicin | 0.85 | 1.23 | 0.52 |

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[20]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives and a positive control antibiotic/antifungal in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Anti-inflammatory Screening

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Compound Incubation: Incubate the enzymes with various concentrations of the pyrazole derivatives or a known COX inhibitor (e.g., Celecoxib) for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2), a major product of the COX enzymes, using an appropriate method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.[23] The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

| Compound | COX-2 IC50 (nM)[23] |

| 2a | 19.87 |

| 3b | 39.43 |

| 4a | 61.24 |

| 5b | 38.73 |

| 5e | 39.14 |

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of novel pyrazole derivatives. The subsequent biological screening protocols offer a clear path to identifying promising lead compounds for further development. Future research in this field will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel biological targets for pyrazole derivatives, and the use of computational tools to guide the rational design of next-generation pyrazole-based therapeutics.

References

-

Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

-

(2025, October 15). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

-

(2021, November 15). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Retrieved from [Link]

-

(n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

-

(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

-

(2019, June 1). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Retrieved from [Link]

-

(n.d.). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]

-

(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

(2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

(n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

-

(2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

(n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

-

(n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Retrieved from [Link]

-

(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

(2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Retrieved from [Link]

-

(2017, June 5). Screening and identification of novel biologically active natural compounds. PMC. Retrieved from [Link]

-

(n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

-

(2025, February 23). Knorr Pyrazole Synthesis. J&K Scientific LLC. Retrieved from [Link]

-

(n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

-

(2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

-

(2020, November 27). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. MDPI. Retrieved from [Link]

-

(2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

-

(2025, October 16). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Retrieved from [Link]

-

(n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

-

(n.d.). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

(n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved from [Link]

-

(2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

(n.d.). Knorr pyrrole synthesis. Wikipedia. Retrieved from [Link]

-

(n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Retrieved from [Link]

-